![molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8](/img/structure/B2686294.png)
2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” is a type of heterocyclic compound . It’s part of a class of compounds known as triazolopyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of triazolopyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of triazolopyrimidines .Molecular Structure Analysis
The molecular structure of “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” consists of a fused triazole and pyrimidine ring .Chemical Reactions Analysis
The compound “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide” undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Scientific Research Applications
Antibacterial Activity
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which is present in the compound, has been found to exhibit antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
TPs have also been reported to possess antifungal activity . This suggests that the compound could be used in the treatment of fungal infections.
Antiviral Activity
The compound’s scaffold, TPs, has shown antiviral properties . This indicates that it could be explored for the development of antiviral drugs.
Anticancer Activity
TPs have been found to exhibit anticancer activity . This suggests that the compound could be a potential candidate for cancer treatment.
Antiparasitic Activity
The TPs scaffold has demonstrated antiparasitic properties . This indicates that the compound could be used in the treatment of parasitic infections.
Anti-inflammatory and Analgesic Activity
The compound’s scaffold, TPs, has shown anti-inflammatory and analgesic activities . This suggests that it could be used in the management of pain and inflammation.
Cardiovascular Vasodilators
TPs have been found to act as cardiovascular vasodilators . This indicates that the compound could be used in the treatment of cardiovascular diseases.
Alzheimer’s Disease Treatment
Some polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety are reported as potential treatments for Alzheimer’s disease . This suggests that the compound could be explored for its potential in Alzheimer’s disease treatment.
properties
IUPAC Name |
2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXMHYAWJBEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



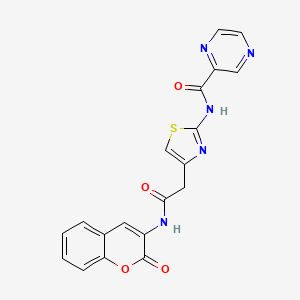
![N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2686222.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride](/img/structure/B2686223.png)
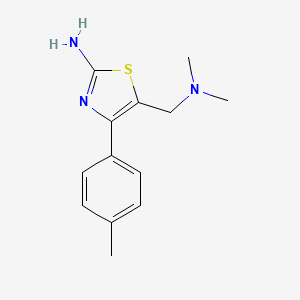
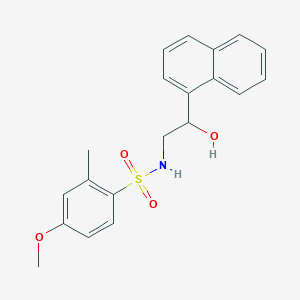

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2686228.png)
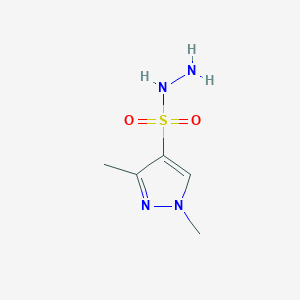
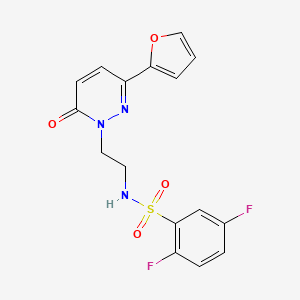
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686232.png)
![2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2686233.png)
![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)